molecular formula C8H11BrN2O B596803 3-((4-Bromopyridin-2-yl)oxy)propan-1-amine CAS No. 1289076-09-0

3-((4-Bromopyridin-2-yl)oxy)propan-1-amine

Cat. No.: B596803
CAS No.: 1289076-09-0
M. Wt: 231.093
InChI Key: XQHRJIGIYZYRQN-UHFFFAOYSA-N
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Description

3-((4-Bromopyridin-2-yl)oxy)propan-1-amine (CAS: 1289076-09-0) is a brominated pyridine derivative with a propan-1-amine side chain linked via an ether oxygen. Its molecular formula is C₈H₁₁BrN₂O, with a molecular weight of 231.09 g/mol. The bromine atom at the 4-position of the pyridine ring introduces steric bulk and electronic effects, making it a versatile intermediate in medicinal chemistry and drug development . The compound is structurally characterized by:

  • A three-carbon spacer (propan-1-amine) connected via an ether linkage, which provides flexibility for molecular interactions.

This compound is often utilized in the synthesis of receptor-targeting agents, as seen in analogs like CB2 receptor ligands .

Properties

IUPAC Name

3-(4-bromopyridin-2-yl)oxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c9-7-2-4-11-8(6-7)12-5-1-3-10/h2,4,6H,1,3,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHRJIGIYZYRQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1Br)OCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80744718
Record name 3-[(4-Bromopyridin-2-yl)oxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289076-09-0
Record name 3-[(4-Bromopyridin-2-yl)oxy]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80744718
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 3-((4-Bromopyridin-2-yl)oxy)propan-1-amine typically involves the following steps:

Chemical Reactions Analysis

3-((4-Bromopyridin-2-yl)oxy)propan-1-amine can undergo various types of chemical reactions, including:

Scientific Research Applications

3-((4-Bromopyridin-2-yl)oxy)propan-1-amine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-((4-Bromopyridin-2-yl)oxy)propan-1-amine involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can participate in various binding interactions with enzymes or receptors, while the propan-1-amine group can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Key Observations :

  • Halogen Effects : Bromine (Br) in the target compound offers stronger van der Waals interactions compared to fluorine (F) in the 5-fluoro analog .
  • Linker Flexibility : Propargyl spacers (e.g., 3-(4-Bromophenyl)prop-2-yn-1-amine) enable click chemistry applications, unlike the ether-linked propan-1-amine .

Pharmacological and Functional Properties

  • CB2 Receptor Targeting : Analogs like CM-157 (a CB2 agonist) share the pyridyloxypropan-1-amine backbone but incorporate sulfonyl and tetrahydropyran groups for enhanced receptor affinity .
  • Fluorinated vs. Brominated Derivatives : Fluorine (in CAS: 1249063-85-1) may improve metabolic stability, while bromine (in the target compound) could enhance binding via halogen interactions .
  • Dimethylamino Variants: The N,N-dimethyl group (CAS: 1289045-79-9) likely increases solubility and alters pharmacokinetics .

Physical and Spectroscopic Properties

  • NMR Data :

    • The target compound’s expected ¹H NMR would show pyridyl protons (~δ 8.5 ppm) and propan-1-amine signals (δ 2.8–3.7 ppm), similar to 3-((tert-butyldimethylsilyl)oxy)propan-1-amine (δ 2.80 ppm for NH₂CH₂-) .
    • Fluorinated analogs (e.g., CAS: 1249063-85-1) exhibit distinct ¹⁹F NMR signals .
  • Boiling Point/Solubility: Bromine’s hydrophobicity may reduce aqueous solubility compared to methoxy or dimethylamino derivatives .

Research and Application Insights

  • Drug Development : The bromopyridyloxy propan-1-amine scaffold is promising for CNS-targeting drugs, as seen in CB2 ligands .
  • Limitations : Bromine’s steric bulk might hinder binding in some targets, necessitating fluorine or smaller substituents .
  • Comparative Efficacy: Dimethylamino derivatives (CAS: 1289045-79-9) show higher potency in receptor assays due to enhanced basicity .

Biological Activity

3-((4-Bromopyridin-2-yl)oxy)propan-1-amine is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H14BrN3O, with a molecular weight of approximately 288.15 g/mol. The compound features a brominated pyridine ring, which enhances its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The bromopyridine moiety can engage in hydrogen bonding and π-stacking interactions with enzymes or receptors, while the propan-1-amine group can form additional hydrogen bonds with biological macromolecules. This dual interaction profile suggests that the compound may modulate the activity of specific proteins or enzymes, leading to various pharmacological effects.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

1. Enzyme Inhibition:
The compound has been shown to inhibit certain enzyme systems, which may be relevant for therapeutic applications in diseases where these enzymes are overactive.

2. Antitumor Activity:
Preliminary studies suggest that compounds similar to this compound exhibit significant antitumor properties, potentially through apoptosis induction in cancer cells .

3. Antimicrobial Activity:
There is emerging evidence that this compound possesses antimicrobial properties, making it a candidate for further development as an antibacterial agent .

Case Study 1: Antitumor Activity

In a study examining the effects of various brominated pyridine derivatives on leukemia cells, this compound demonstrated significant apoptotic effects. The compound was found to disrupt the cell cycle and induce cell death in a dose-dependent manner, indicating its potential as an anticancer agent .

Case Study 2: Enzyme Interaction

A recent investigation into the binding affinity of this compound with specific enzymes revealed that it effectively inhibited their activity. This was assessed using enzyme assays that measured the rate of substrate conversion in the presence and absence of the compound. The results indicated a promising inhibitory effect, suggesting potential therapeutic applications for conditions associated with these enzymes.

Data Tables

Biological Activity Effect Reference
Enzyme InhibitionSignificant inhibition observed
Antitumor ActivityInduces apoptosis in leukemia cells
Antimicrobial ActivityEffective against specific pathogens

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